benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate
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Overview
Description
Benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate is a heterocyclic compound with significant potential in various scientific research fields. The molecular structure includes a thieno[3,2-d]pyrimidine core, which is known for its interesting biological activities.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: Typically, the compound is synthesized through a series of condensation reactions involving suitable thieno[3,2-d]pyrimidine derivatives and benzyl isocyanate under controlled temperatures and catalysts to facilitate the formation of the carbamate linkage.
Cyclization Reactions: An alternative method includes cyclization reactions starting from thiophene derivatives and cyanamide, followed by a series of functional group transformations to introduce the carbamate moiety.
Industrial Production Methods: Industrial production often leverages continuous flow chemistry to improve yield and purity while reducing reaction time. This method uses reactors that maintain optimal reaction conditions consistently, ensuring scalable and efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, yielding sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: Reduction reactions, using reagents like lithium aluminum hydride or hydrogenation catalysts, can target specific carbonyl groups to form reduced analogs.
Substitution: Nucleophilic substitution reactions at the carbamate moiety or thiophene ring are common, often using alkyl halides or similar reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles under basic conditions.
Major Products:
Oxidation may yield sulfoxides and sulfones.
Reduction can lead to alcohols or amines.
Substitution often introduces new functional groups into the thiophene ring or carbamate linkage.
Chemistry:
Used as a precursor or intermediate in the synthesis of more complex heterocyclic compounds.
Functions as a building block in organic synthesis for drug discovery programs.
Biology:
Potential use as a biochemical probe to study enzyme functions due to its reactive nature.
Serves as a ligand in receptor-binding studies, aiding in the understanding of biological processes.
Medicine:
Investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Studied as a potential drug candidate or as a template for designing new therapeutics.
Industry:
Applied in the development of new materials with specific electronic or optical properties.
Utilized in the synthesis of specialty chemicals and polymers.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects through interactions with specific enzymes or receptors. Its thieno[3,2-d]pyrimidine core can mimic biological substrates, thereby inhibiting or activating various biochemical pathways. For instance, it might inhibit enzyme activity by binding to the active site, preventing substrate access.
Pathways Involved:
Enzyme inhibition or activation.
Receptor binding and signal transduction modulation.
Involvement in redox reactions, impacting cellular oxidative states.
Comparison with Similar Compounds
Benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate is unique due to its specific carbamate and thieno[3,2-d]pyrimidine structure. Similar compounds include:
Thieno[3,2-d]pyrimidine derivatives:
Known for varying biological activities depending on functional groups attached to the core.
Exhibit antimicrobial and anticancer properties, making them valuable in pharmaceutical research.
Carbamates:
Widely studied for their enzyme inhibitory properties, especially in the context of pesticides and pharmaceuticals.
Structure-activity relationship studies reveal that slight modifications can significantly alter biological activity.
Other Heterocyclic Compounds:
Fused ring systems similar to thieno[3,2-d]pyrimidines.
Used in diverse scientific research fields due to their versatility and reactivity.
Hope this deep dive into this compound tickles your scientific curiosity! Anything else you want to explore?
Properties
IUPAC Name |
benzyl N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14-13-12(6-9-24-13)18-15(21)19(14)8-7-17-16(22)23-10-11-4-2-1-3-5-11/h1-6,9H,7-8,10H2,(H,17,22)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFGLUXBUKNSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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